molecular formula C10H11N3O2 B1383153 Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate CAS No. 1330766-35-2

Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B1383153
CAS RN: 1330766-35-2
M. Wt: 205.21 g/mol
InChI Key: QKUOCWPUTROMLE-UHFFFAOYSA-N
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Description

“Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate” is a compound with the molecular formula C10H11N3O2 . It’s a type of imidazo[1,2-a]pyridine, which is a class of compounds that have been attracting substantial interest due to their potential pharmaceutical applications .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis often involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The molecular structure of “Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate” is represented by the InChI code: 1S/C10H11N3O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2,11H2,1H3 .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are often synthesized through various chemical reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 205.22 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Synthesis and Derivative Formation

  • Convenient Synthesis of Derivatives : Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate has been utilized in the synthesis of various derivatives. For instance, Mohamed (2021) demonstrated its use in creating ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives through interactions with arylidinemalononitrile derivatives (Mohamed, 2021).

  • Cyclodesulfurization and Spectral Analysis : Bourdais and Omar (1980) synthesized a series of 3-substituted aminoimidazo[1,5-a]pyridine derivatives through cyclodesulfurization, providing insights into the versatility of this compound in creating a variety of derivatives (Bourdais & Omar, 1980).

Biological and Chemical Activity

  • Anti-inflammatory Activity : Abignente et al. (1982) explored the anti-inflammatory activity of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, synthesized by reacting 2-aminopyridines with ethyl 2-chloroacetoacetate, which relates to the broader family of compounds that include ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate (Abignente et al., 1982).

  • Selective Synthesis of Hydrogenated Derivatives : Lebedˈ et al. (2012) reported the selective synthesis of partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones from ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, highlighting the compound’s role in selective cyclocondensation processes (Lebedˈ et al., 2012).

Novel Compound Synthesis

  • Fluorescent Compounds : Yan et al. (2018) developed a cascade reaction involving ethyl pyrazole-5-carboxylate, leading to the formation of 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions, showcasing the potential of ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate in the synthesis of fluorescent compounds (Yan et al., 2018).

  • Chronic Renal Disease Agent Synthesis : Ikemoto et al. (2000) developed a synthesis method for a chronic renal disease agent using ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate, a closely related compound, demonstrating the potential of ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate in medicinal chemistry (Ikemoto et al., 2000).

Future Directions

Future research could focus on further exploring the synthesis methods and potential applications of imidazo[1,2-a]pyridines, given their importance as a bioactive scaffold .

properties

IUPAC Name

ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-15-10(14)9-7-4-3-5-8(11)13(7)6-12-9/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUOCWPUTROMLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
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Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate
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Ethyl 5-aminoimidazo[1,5-a]pyridine-1-carboxylate

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